molecular formula C10H11NO2 B3350742 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one CAS No. 29879-71-8

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B3350742
CAS No.: 29879-71-8
M. Wt: 177.2 g/mol
InChI Key: MISNTQJLWCAVKQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the isoindoline family This compound is characterized by its unique structure, which includes a hydroxyl group and two methyl groups attached to the isoindoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindoline derivatives with appropriate reagents. One common method is the reaction of isoindoline with methylating agents such as methyl iodide in the presence of a base. The reaction is usually carried out under reflux conditions to ensure complete methylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different isoindoline derivatives.

    Substitution: The methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens and organometallic compounds are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 2,3-dimethyl-2,3-dihydro-1H-isoindoline.

    Substitution: Formation of various substituted isoindoline derivatives.

Scientific Research Applications

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-isoindol-1-one: Lacks the hydroxyl and methyl groups, resulting in different chemical properties.

    3-Hydroxy-2-methyl-2,3-dihydro-1H-isoindol-1-one: Contains only one methyl group, leading to variations in reactivity and applications.

    3-Hydroxy-2,3-dimethyl-1H-isoindole: The absence of the dihydro structure affects its stability and reactivity.

Uniqueness

3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one is unique due to the presence of both hydroxyl and methyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-hydroxy-2,3-dimethylisoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-10(13)8-6-4-3-5-7(8)9(12)11(10)2/h3-6,13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISNTQJLWCAVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C(=O)N1C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20498248
Record name 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29879-71-8
Record name 3-Hydroxy-2,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20498248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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